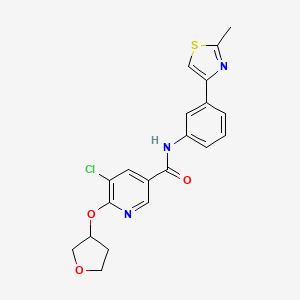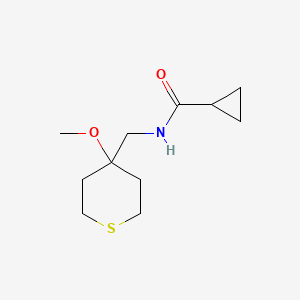![molecular formula C21H21ClN6O2 B2501579 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine CAS No. 681271-51-2](/img/structure/B2501579.png)
6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-piperazinopyrimidines, as described in the first paper, involves the nucleophilic attack of amines on 2,4,6-trichloropyrimidine, leading to the formation of compounds with a methylthio substituent at the 5 position of the pyrimidine ring . This method could potentially be adapted for the synthesis of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine by choosing appropriate starting materials and reaction conditions to introduce the nitro group and the specific phenyl and chlorophenyl substituents.
Molecular Structure Analysis
The molecular structure of a related compound, 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine, is characterized by weak intramolecular C—H⋯N interactions and the crystal packing is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as a C—H⋯π interaction . These types of interactions could also be expected in the molecular structure of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, influencing its crystalline form and stability.
Chemical Reactions Analysis
While the papers provided do not directly discuss the chemical reactions of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, they do provide insights into the reactivity of similar compounds. For instance, the piperazine ring is a common feature in these molecules and is known to participate in various chemical reactions, such as alkylation or acylation, due to the presence of nitrogen atoms . The nitro group in the pyrimidine ring could also undergo reduction reactions, potentially leading to the formation of amino derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the provided papers suggest that the presence of a piperazine ring and substituents like chlorophenyl or nitro groups can significantly influence the lipophilicity, solubility, and overall pharmacokinetic profile of the molecules . These properties are crucial for the biological activity of the compounds, as they affect their ability to cross biological membranes and reach their target sites within the body.
Case Studies and Clinical Investigations
The first paper mentions the selection of two compounds with powerful antiemetic activity for clinical investigations . Although not directly related to the compound , this indicates that compounds with a similar structure have been studied in clinical settings, which could provide a precedent for the potential therapeutic applications of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine. Additionally, the fourth paper discusses the antihypertensive activity of a related compound in animal models, suggesting possible pharmacological applications for the compound of interest .
Aplicaciones Científicas De Investigación
Antitumor and Anticancer Activities
Antitumor Properties : Compounds similar to 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, specifically 1,2,4-triazine derivatives with piperazine amide moieties, have shown promise as antiproliferative agents, particularly against breast cancer cells. The effectiveness of these compounds has been assessed through various methods, including flow cytometric analysis, highlighting their potential in cancer treatment (Yurttaş et al., 2014).
Prostate Cancer Treatment : Novel Mannich bases derived from compounds structurally similar to the one have demonstrated moderate cytotoxic activity against prostate cancer cell lines, indicating their potential as anticancer agents (Demirci & Demirbas, 2019).
Antipsychotic Potential
- Potential as Antipsychotic Agents : Certain compounds, including those with a chemical structure akin to 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, have been evaluated for their potential as antipsychotic drugs. These compounds exhibit affinity for dopamine and serotonin receptors, indicating their relevance in the treatment of psychiatric disorders (Raviña et al., 2000).
Antimicrobial Properties
- Antimicrobial Effects : Some derivatives, including those related to 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, have demonstrated antimicrobial properties. These compounds have been found effective against various Gram-positive and Gram-negative bacteria and fungi, showcasing their potential in the field of infectious diseases (Bektaş et al., 2007).
Estrogen Receptor Binding and Antiproliferative Activities
- Estrogen Receptor Binding and Antiproliferative Effects : Certain compounds, structurally related to 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine, have shown binding affinity to estrogen receptors and have exhibited antiproliferative activities against cancer cell lines, suggesting potential use in cancer therapeutics (Parveen et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine interacts with the histamine H1 receptor, exhibiting high specific affinity . The compound’s interaction with its target results in the inhibition of the receptor, thereby reducing the allergic response.
Biochemical Pathways
The compound 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine affects the histamine-mediated biochemical pathways . By inhibiting the H1 receptor, it disrupts the normal signaling of histamine, a key mediator in allergic reactions. This disruption can lead to downstream effects such as the reduction of inflammation and allergic symptoms.
Pharmacokinetics
The compound’s high affinity for the h1 receptor suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine’s action include the inhibition of the H1 receptor and the subsequent reduction of histamine-mediated responses . This can lead to a decrease in symptoms associated with allergies, such as inflammation and itching.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby influencing the compound’s effectiveness . Additionally, factors such as temperature and pH could potentially affect the stability of the compound.
Propiedades
IUPAC Name |
6-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c22-17-8-6-16(7-9-17)18(15-4-2-1-3-5-15)26-10-12-27(13-11-26)21-19(28(29)30)20(23)24-14-25-21/h1-9,14,18H,10-13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKXRKTZAJYNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

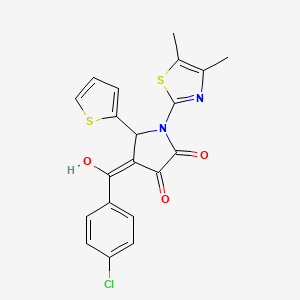
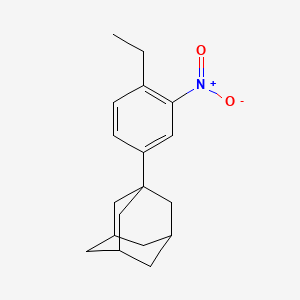
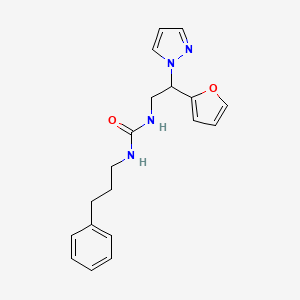
![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)
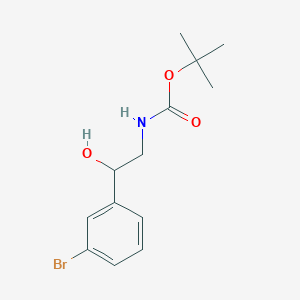

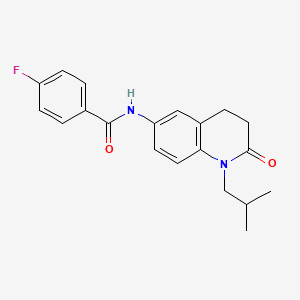
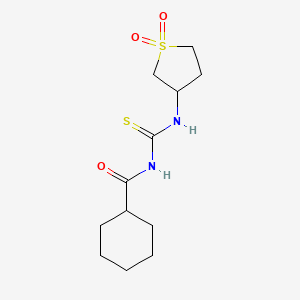
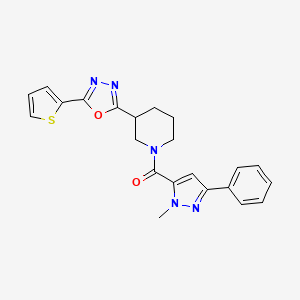

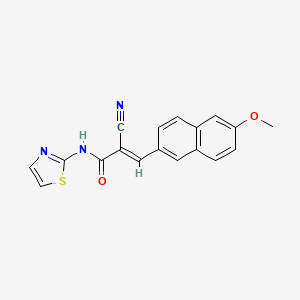
![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)
